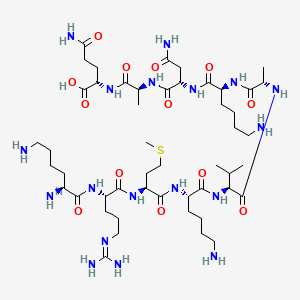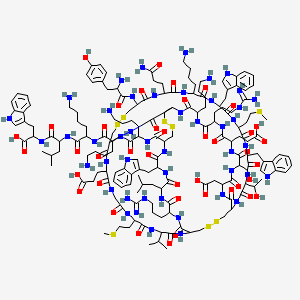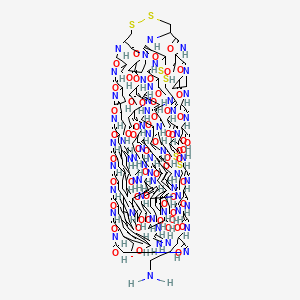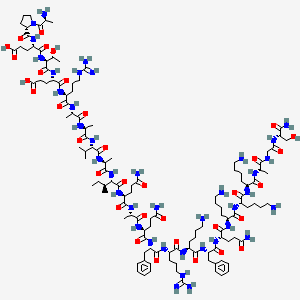
121341-81-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 121341-81-9 is known as TP508. TP508 is a synthetic peptide consisting of 23 amino acids, representing residues 508-530 of human prothrombin. It is identified as a potential receptor-binding domain based on competition for high-affinity thrombin binding to fibroblasts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TP508 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of TP508 involves large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography to ensure the purity of the final product. The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and further use .
Analyse Des Réactions Chimiques
Types of Reactions
TP508 undergoes various chemical reactions, including:
Oxidation: TP508 can be oxidized, particularly at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting oxidized TP508 back to its reduced form.
Substitution: TP508 can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol are commonly used.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized TP508 with disulfide bonds, reduced TP508, and modified peptides with substituted amino acids .
Applications De Recherche Scientifique
TP508 has a wide range of scientific research applications:
Chemistry: TP508 is used in studies related to peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: It is employed in research on cell signaling, receptor binding, and protein-protein interactions.
Medicine: TP508 is investigated for its potential therapeutic effects in wound healing, tissue repair, and regenerative medicine.
Industry: TP508 is used in the development of biomaterials and tissue engineering applications
Mécanisme D'action
TP508 exerts its effects by activating endothelial nitric oxide synthase, leading to the production of nitric oxide in human endothelial cells. This activation promotes endothelial cell and stem cell functions, facilitating tissue revascularization and regeneration. TP508 also acts as an antagonist for thrombin-induced effects through a mechanism involving the integrin alpha-v beta-3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thrombin Peptide: Another peptide derived from thrombin with similar receptor-binding properties.
Nitric Oxide Synthase Activators: Compounds that activate nitric oxide synthase and promote nitric oxide production.
Uniqueness of TP508
TP508 is unique due to its specific sequence derived from human prothrombin and its dual role in promoting tissue repair and acting as a thrombin antagonist. This combination of properties makes TP508 a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
121341-81-9 |
|---|---|
Formule moléculaire |
C₉₇H₁₄₆N₂₈O₃₆S |
Poids moléculaire |
2312.44 |
Séquence |
One Letter Code: AGYKPDEGKRGDACEGDSGGPFV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)










